Barium nitrite

Übersicht

Beschreibung

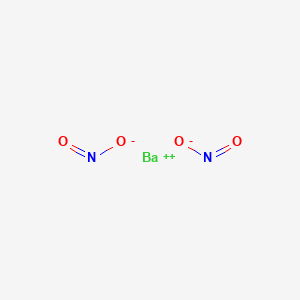

Barium nitrite is a chemical compound with the formula Ba(NO₂)₂. It is the nitrous acid salt of barium and appears as a water-soluble yellow powder . This compound is used in various applications, including the preparation of other metal nitrites such as lithium nitrite .

Vorbereitungsmethoden

Barium nitrite can be synthesized through several methods:

Reaction of Barium Nitrate with Lead Metal Sponge: This method involves boiling a solution of barium nitrate with lead metal sponge for about two hours.

Reaction of Lead Nitrite with Barium Chloride: Another method involves reacting lead nitrite with barium chloride.

Analyse Chemischer Reaktionen

Barium nitrite undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form barium nitrate.

Reduction: It can be reduced under specific conditions, although this is less common.

Substitution: This compound can react with other compounds to form different nitrites, such as lithium nitrite.

Common reagents used in these reactions include lead metal sponge, barium chloride, and other metal nitrites . The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Barium nitrite serves as an important reagent in the synthesis of other metal nitrites. It can be prepared through several methods, including the reaction of barium nitrate with lead metal sponge or lead nitrite with barium chloride. The compound's ability to participate in oxidation and reduction reactions allows it to be transformed into other useful chemical compounds, such as barium nitrate and barium oxide.

Table 1: Chemical Reactions Involving this compound

| Reaction Type | Reaction Equation | Products Formed |

|---|---|---|

| Oxidation | Barium Nitrate | |

| Reduction | Barium Oxide, Nitrogen Oxides | |

| Substitution | Sodium Nitrite, Barium Chloride |

Biological Research

Recent studies have highlighted the potential biological activities of this compound. The nitrite ion is known for its role as a precursor to nitric oxide (NO), which is crucial for various physiological functions, including vasodilation and immune response.

Biological Activities:

- Antimicrobial Activity: Research indicates that barium compounds exhibit antimicrobial properties against various pathogens. For example, studies have shown that barium oxide nanoparticles can inhibit the growth of both Gram-positive and Gram-negative bacteria.

- Anti-inflammatory Effects: this compound has been investigated for its ability to inhibit cyclooxygenases (COX-1 and COX-2), suggesting potential applications in anti-inflammatory therapies.

- Antioxidant Activity: The compound's capacity to scavenge free radicals contributes to its protective effects against oxidative stress.

Table 2: Antimicrobial Efficacy of Barium Compounds

| Bacterial Strain | Minimum Inhibitory Concentration (µg/mL) |

|---|---|

| Staphylococcus aureus | 9.0 |

| Klebsiella pneumoniae | 6.3 |

| Staphylococcus epidermidis | 5.5 |

| Pseudomonas aeruginosa | 4.5 |

| Escherichia coli | 2.0 |

Industrial Applications

This compound finds applications in several industrial processes:

- Manufacturing of Metal Nitrites: It is primarily used as a precursor in the production of other metal nitrites, such as lithium nitrite, which are utilized in various chemical processes.

- Glass and Ceramics Industry: this compound can enhance the properties of glass and ceramic products by improving melting performance and reducing impurities during production .

- Electronics Industry: Its high purity makes it suitable for manufacturing electronic materials that require stable chemical properties .

Case Studies

Case Study 1: Antimicrobial Properties

A study demonstrated that barium oxide nanoparticles derived from barium compounds effectively inhibited the growth of several bacterial strains, suggesting their potential use in biomedical applications for infection control.

Case Study 2: Therapeutic Applications

Research on the cardiovascular effects of nitrites derived from barium compounds revealed their ability to enhance blood flow during ischemic events by promoting vasodilation through NO signaling pathways.

Wirkmechanismus

The mechanism by which barium nitrite exerts its effects involves its ability to act as a source of nitrite ions (NO₂⁻). These ions can participate in various chemical reactions, including oxidation and reduction processes. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Vergleich Mit ähnlichen Verbindungen

Barium nitrite can be compared with other similar compounds, such as:

Sodium Nitrite (NaNO₂): Sodium nitrite is another nitrite salt that is commonly used in food preservation and as a reagent in organic synthesis.

Potassium Nitrite (KNO₂): Potassium nitrite is used in similar applications as sodium nitrite but has different solubility and reactivity properties.

Barium Nitrate (Ba(NO₃)₂): Barium nitrate is an oxidizing agent used in pyrotechnics and other applications.

This compound is unique in its specific reactivity and applications, particularly in the preparation of other metal nitrites and its use in industrial processes .

Biologische Aktivität

Barium nitrite (Ba(NO2)2) is a chemical compound that has garnered attention due to its potential biological activities and toxicity. This article provides a comprehensive overview of the biological effects, mechanisms of action, and case studies related to this compound, drawing from diverse scientific sources.

This compound is a white crystalline solid that is soluble in water. It is primarily used in the manufacture of fireworks, explosives, and as a chemical reagent in various industrial applications. Its chemical structure allows it to participate in redox reactions, which are significant for its biological activity.

Biological Activity

1. Mechanism of Action

This compound can influence biological systems through the generation of nitrite ions (NO2−), which have been shown to participate in various physiological processes:

- Nitric Oxide Production : Nitrites can be converted into nitric oxide (NO) in biological systems. NO plays a crucial role in vasodilation, neurotransmission, and immune response. The conversion process is facilitated by enzymes such as hemoglobin and various reductases under hypoxic conditions .

- Platelet Activation Inhibition : Studies indicate that nitrites can inhibit platelet activation, particularly in the presence of red blood cells (RBCs). This inhibition is crucial during ischemic conditions where oxygen levels are low .

2. Toxicological Effects

Barium compounds, including this compound, exhibit significant toxicity when ingested or inhaled. The following effects have been documented:

- Acute Toxicity : Symptoms of this compound poisoning include nausea, vomiting, diarrhea, irregular heartbeat, muscle weakness, and paralysis. Severe cases may lead to respiratory failure or death .

- Electrolyte Imbalance : One notable case involved a 75-year-old woman who ingested barium nitrate leading to profound hypokalemia (low potassium levels), which resulted in cardiac irregularities . This highlights the critical role of potassium in maintaining normal cardiac function.

Case Study 1: Acute Poisoning

A 75-year-old woman ingested 12.375 g of barium nitrate from a burrow mole fumigant. Upon hospitalization, she exhibited abdominal pain and significant hypokalemia (2.1 mmol/L) within an hour post-ingestion. The ECG showed polymorphic ventricular premature complexes (VPCs). Treatment involved potassium supplementation and magnesium sulfate to mitigate absorption effects. She made a full recovery .

Research Findings

Research has demonstrated several key findings regarding the biological activity of this compound:

- Renal Toxicity : Studies indicate that exposure to soluble barium compounds can lead to kidney damage, with specific attention to changes in organ weights and histopathological alterations .

- Reproductive Effects : Limited studies suggest that barium exposure may affect reproductive health; however, more research is needed to establish definitive links .

Summary Table of Biological Effects

Eigenschaften

IUPAC Name |

barium(2+);dinitrite | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ba.2HNO2/c;2*2-1-3/h;2*(H,2,3)/q+2;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJTDJAPHKDIQIQ-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

N(=O)[O-].N(=O)[O-].[Ba+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Ba(NO2)2, BaN2O4 | |

| Record name | barium nitrite | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30890698 | |

| Record name | Nitrous acid, barium salt (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30890698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] White to yellow powder; [MSDSonline] Solubility--no data found; | |

| Record name | Barium nitrite | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7984 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

13465-94-6 | |

| Record name | Barium nitrite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013465946 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nitrous acid, barium salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Nitrous acid, barium salt (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30890698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Barium nitrite | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.358 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BARIUM NITRITE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5N5G361962 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.